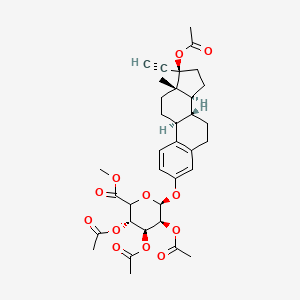
1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate, commonly known as MTSEA, is an organosulfur compound widely used in scientific research. It is a colorless, odorless, and water-soluble compound that is stable in aqueous solutions. MTSEA has a variety of applications in biochemical and physiological research, including its use as a reagent for protein sulfhydrylation, a biochemical process involved in the regulation of cellular functions.
Wissenschaftliche Forschungsanwendungen
Aromatic Compound Biosynthesis
Research into the biosynthesis of 2-Acetyl-1-pyrroline, a compound structurally related to the one , sheds light on the enzymatic processes that contribute to the characteristic aroma of certain rice varieties. Studies have shown that specific enzymes and precursor compounds, such as Delta(1)-pyrroline-5-carboxylic acid and methylglyoxal, play critical roles in the formation of aroma compounds in aromatic rice (Tzou-Chi Huang et al., 2008). Furthermore, genetic modifications aiming to enhance the aroma compound 2-Acetyl-1-pyrroline in scented rice varieties highlight the potential of biotechnological interventions in crop improvement (Kayghobad Kaikavoosi et al., 2015).
Spin Labeling in Protein Studies
The use of spin labels, such as those derived from pyrroline compounds, has been instrumental in studying protein structures and dynamics. The compound S-(2,2,5,5-tetramethyl-1-oxyl-delta3-pyrrolin-3-ylmethyl) methanethiosulfonate, a spin label, facilitates the investigation of local structural changes in proteins through electron paramagnetic resonance (EPR) spectroscopy. This approach has enabled detailed insights into protein folding, unfolding, and interactions at a molecular level (V. Zielke et al., 2008).
Flavor Enhancement in Food Products
Studies on the stabilization and encapsulation of 2-Acetyl-1-pyrroline and related aroma compounds have significant implications for food science and industry. Techniques like molecular encapsulation with cyclodextrin derivatives have been explored to improve the stability and solubility of volatile aroma compounds, thereby enhancing the sensory properties of food products (Panupong Mahalapbutr et al., 2021). Additionally, the synthesis and application of novel compounds for flavoring in food, such as in cigarettes, demonstrate the potential of chemical synthesis in creating desirable sensory experiences (Fu Pei-pei, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate involves the reaction of 2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl-1-thiol with acetic anhydride and methanesulfonyl chloride.", "Starting Materials": [ "2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl-1-thiol", "Acetic anhydride", "Methanesulfonyl chloride" ], "Reaction": [ "To a solution of 2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl-1-thiol in dry dichloromethane, add acetic anhydride dropwise with stirring at 0°C.", "After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "Add methanesulfonyl chloride dropwise to the reaction mixture and stir for an additional 2 hours at room temperature.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product." ] } | |
CAS-Nummer |
1287068-01-2 |
Molekularformel |
C₁₂H₂₁¹⁵NO₃S₂ |
Molekulargewicht |
292.42 |
Synonyme |
Methanesulfonothioic Acid S-[(1-Acetyl-2,5-dihydro-2,2,5,5-tetramethyl_x000B_-1H-(pyrrol-15N)-3-yl)methyl] Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)
![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)
